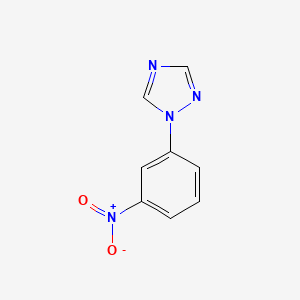

1-(3-Nitrophenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTFMMVEHXWFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565956 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-23-7 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Nitrophenyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, rooted in established N-arylation methodologies, and offers a thorough analysis of the compound's structural and physicochemical properties through various spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize, identify, and utilize this valuable molecular scaffold.

Introduction: The Significance of the Nitrophenyl-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a nitrophenyl group to the triazole core can significantly modulate its electronic properties and biological activity. Specifically, the 3-nitrophenyl substitution introduces a potent electron-withdrawing group, which can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. Nitro-substituted triazole derivatives have shown promise as energetic materials and as intermediates in the synthesis of various biologically active compounds.[3][4] This guide focuses on the synthesis and detailed characterization of the this compound isomer, providing a foundational understanding for its further exploration in drug discovery and materials science.

Strategic Synthesis of this compound

The synthesis of N-aryl-1,2,4-triazoles can be achieved through several synthetic strategies, with transition-metal-catalyzed cross-coupling reactions being among the most efficient.[5] The presented protocol is an adaptation of a copper-catalyzed N-arylation of 1,2,4-triazole, a method known for its reliability and operational simplicity.

Reaction Principle: Copper-Catalyzed N-Arylation

The core of the synthesis is a copper-catalyzed cross-coupling reaction between 1H-1,2,4-triazole and an activated aryl halide, in this case, 1-iodo-3-nitrobenzene. The copper catalyst, typically in the +1 or +2 oxidation state, facilitates the formation of the C-N bond between the triazole nitrogen and the aryl ring. A base is required to deprotonate the triazole, generating the nucleophilic triazolate anion.

Reaction Scheme:

Sources

- 1. 3-Nitro-1,2,4-triazole(24807-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 3. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. elar.urfu.ru [elar.urfu.ru]

An In-depth Technical Guide to 1-(3-Nitrophenyl)-1H-1,2,4-triazole: Chemical Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This guide provides a comprehensive technical overview of a specific, yet significant derivative: 1-(3-Nitrophenyl)-1H-1,2,4-triazole. The introduction of a nitrophenyl group onto the triazole ring can profoundly influence its electronic properties and biological interactions, making this class of compounds a fertile ground for research and development.[3] This document will delve into the chemical structure, physicochemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for professionals in drug discovery and chemical research.

Chemical Structure and Nomenclature

This compound is a heterocyclic aromatic compound. Its structure consists of a five-membered 1,2,4-triazole ring connected to a benzene ring at the N1 position of the triazole. The benzene ring is substituted with a nitro group (-NO2) at the meta-position (position 3).

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆N₄O₂

-

Molecular Weight: 190.16 g/mol

The presence of the electron-withdrawing nitro group on the phenyl ring significantly impacts the electronic distribution within the molecule, influencing its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, we can infer its properties based on related structures and general chemical principles.

| Property | Predicted/Inferred Value | Notes and References |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-200 °C. | The related compound 1-(4-nitrophenyl)-1H-1,2,4-triazole has a reported melting point of 184-186 °C. The meta-substitution may slightly alter this. |

| Boiling Point | High, likely >400 °C at atmospheric pressure. | A related compound, 1-[(4-nitrophenyl)methyl]-1,2,4-triazole, has a boiling point of 433.4°C.[4] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The parent 1,2,4-triazole is soluble in water, but the addition of the lipophilic nitrophenyl group will decrease water solubility. |

| Appearance | Likely a crystalline solid, possibly pale yellow in color. | Nitroaromatic compounds are often colored. |

Synthesis and Purification

The synthesis of 1-aryl-1H-1,2,4-triazoles can be achieved through several synthetic routes. A common and effective method involves the copper-catalyzed cross-coupling of a 1H-1,2,4-triazole with an aryl halide or an arylboronic acid.

Representative Synthetic Workflow: Copper-Catalyzed N-Arylation

This protocol is based on established methods for the synthesis of 1-aryl-1H-1,2,4-triazoles.[5][6]

Reaction Scheme:

Caption: A representative synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: To a sealed reaction vessel, add 1H-1,2,4-triazole (1.2 equivalents), 3-iodonitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Experimental Choices:

-

Copper(I) Iodide (CuI): This is a common and effective catalyst for Ullmann-type cross-coupling reactions to form C-N bonds.

-

L-proline: This amino acid acts as a ligand for the copper catalyst, stabilizing it and enhancing its catalytic activity.

-

Potassium Carbonate (K₂CO₃): This base is required to deprotonate the 1H-1,2,4-triazole, making it a more effective nucleophile.

-

DMSO: A polar aprotic solvent is used due to its ability to dissolve the reactants and its high boiling point, which is suitable for the reaction temperature.

Spectral Analysis

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the nitrophenyl ring will appear in the downfield region (δ 7.5-8.5 ppm) with characteristic splitting patterns for a meta-substituted ring. - The two protons on the triazole ring will likely appear as distinct singlets in the region of δ 8.0-9.0 ppm. |

| ¹³C NMR | - Aromatic carbons of the nitrophenyl ring will be observed in the range of δ 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded. - The two carbons of the triazole ring will appear in the aromatic region, typically between δ 140-160 ppm. |

| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. - C=N and N=N stretching vibrations from the triazole ring will appear in the 1400-1600 cm⁻¹ region.[7] |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 190.16. - Common fragmentation patterns for triazoles include the loss of N₂ and cleavage of the triazole ring.[8] |

Biological and Pharmacological Relevance

While specific biological data for this compound is limited, the broader class of 1,2,4-triazole derivatives exhibits a wide array of pharmacological activities.[7] The presence of the nitrophenyl group is also a common feature in many bioactive molecules.

Potential Therapeutic Applications:

-

Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties.[3]

-

Anticancer Activity: The 1,2,4-triazole nucleus is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[5]

-

Anti-inflammatory and Analgesic Effects: Certain substituted 1,2,4-triazoles have shown promise as anti-inflammatory and analgesic agents.[3]

-

Anticonvulsant Properties: The triazole ring has been incorporated into molecules designed to have anticonvulsant activity.[1]

The 1-(3-nitrophenyl) substitution pattern offers a unique electronic and steric profile that can be exploited in the design of new therapeutic agents. Further research is warranted to fully elucidate the specific biological activities of this compound.

Conclusion

This compound is a molecule of significant interest due to its structural features that suggest a high potential for biological activity. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a representative synthetic protocol, and an outline of its potential pharmacological relevance. While specific experimental data for this compound is not abundant, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound is encouraged to unlock its full therapeutic potential.

References

- Exploring 1-[(4-Nitrophenyl)

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. (URL: [Link])

-

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | AMERICAN ELEMENTS. (URL: [Link])

-

Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Advances. (URL: [Link])

-

Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry. (URL: [Link])

-

Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*. (URL: [Link])

-

Novel 1,2,4-triazole clubbed with 1,3,4-oxadiazole motifs as efficient antimicrobial agents from N-arylsydnone as synthon. Journal of the Serbian Chemical Society. (URL: [Link])

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. (URL: [Link])

-

3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). (URL: [Link])

-

New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[4][5][9]triazolo[4,3-a][4][6]benzodiazepines. Molecules. (URL: [Link])

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. (URL: [Link])

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. (URL: [Link])

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. (URL: [Link])

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or a Bruker Avance III (1H: 400MHz, 13C: 100MHz) spectrometer. (URL: [Link])

-

1H-1,2,4-Triazole. NIST WebBook. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

3-Nitro-1,2,4-triazole | Request PDF. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles. Journal of Acute Disease. (URL: [Link])

-

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C9H6N4O3 | CID 65810035 - PubChem. (URL: [Link])

-

Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS One. (URL: [Link])

-

FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (URL: [Link])

-

NMR Spectra of Compounds. The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitro-1,2,4-triazole(24807-55-4) IR Spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsr.net [ijsr.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with a 3-nitrophenyl group. The accurate elucidation of its structure is paramount for understanding its chemical reactivity and potential applications. The synergistic application of NMR, IR, and Mass Spectrometry provides a detailed and validated structural assignment.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | H-5 (Triazole) |

| ~8.75 | t, J ≈ 2.0 Hz | 1H | H-2' (Phenyl) |

| ~8.50 | s | 1H | H-3 (Triazole) |

| ~8.40 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (Phenyl) |

| ~8.25 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (Phenyl) |

| ~7.90 | t, J ≈ 8.0 Hz | 1H | H-5' (Phenyl) |

Expertise & Experience in ¹H NMR Interpretation:

The predicted chemical shifts are rationalized based on the electronic environment of each proton. The protons on the triazole ring (H-3 and H-5) are expected to appear as singlets at high chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. The H-5 proton is predicted to be further downfield than H-3, influenced by the anisotropic effect of the adjacent nitrophenyl ring.

The protons of the 3-nitrophenyl ring exhibit a characteristic splitting pattern. The H-2' proton, situated between the triazole and nitro groups, is expected to be the most deshielded and appear as a triplet due to coupling with H-4' and H-6'. The remaining aromatic protons will show complex splitting patterns (doublet of doublets of doublets) due to ortho, meta, and para couplings. The use of a high-field NMR spectrometer (≥500 MHz) is crucial to resolve these complex multiplicities.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-5 (Triazole) |

| ~148.5 | C-3' (Phenyl-NO₂) |

| ~145.0 | C-3 (Triazole) |

| ~138.0 | C-1' (Phenyl) |

| ~131.0 | C-5' (Phenyl) |

| ~125.0 | C-6' (Phenyl) |

| ~124.0 | C-4' (Phenyl) |

| ~119.0 | C-2' (Phenyl) |

Expertise & Experience in ¹³C NMR Interpretation:

The carbon atoms of the triazole ring (C-3 and C-5) are expected at lower field due to the electronegativity of the adjacent nitrogen atoms. The carbon bearing the nitro group (C-3') will be significantly deshielded. The remaining phenyl carbons can be assigned based on their substitution pattern and comparison with known spectra of nitrobenzene derivatives. A DEPT-135 experiment would be instrumental in distinguishing between CH and quaternary carbons, thus validating the assignments.

Experimental Protocol for NMR Spectroscopy

Trustworthiness through a Self-Validating System: This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the residual solvent signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the aromatic rings, the nitro group, and the triazole moiety.

Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1610, ~1580, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1290 | Medium | C-N stretching (Triazole-Phenyl) |

| ~1100, ~1000 | Medium | In-plane C-H bending (Aromatic & Triazole) |

| ~880, ~810, ~740 | Strong | Out-of-plane C-H bending (Aromatic) |

Expertise & Experience in IR Interpretation:

The presence of the nitro group is unequivocally confirmed by two strong absorption bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The pattern of strong bands in the "fingerprint" region (below 1000 cm⁻¹) due to out-of-plane C-H bending is diagnostic of the 1,3-disubstitution pattern on the phenyl ring. The vibrations of the triazole ring are expected to be coupled with the phenyl ring vibrations, contributing to the complexity of the spectrum.[1]

Experimental Protocol for FTIR Spectroscopy

Trustworthiness through a Self-Validating System: This protocol ensures a high-quality IR spectrum, free from common artifacts.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The fine powder is then compressed into a thin, transparent pellet using a hydraulic press. The transparency of the pellet is critical for minimizing light scattering.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 160 | Moderate | [M - NO]⁺ |

| 144 | Moderate | [M - NO₂]⁺ |

| 116 | High | [C₆H₄N₂]⁺ (from cleavage of the triazole ring) |

| 90 | Moderate | [C₆H₄]⁺ |

| 69 | Moderate | [C₂H₃N₃]⁺ (Triazole ring fragment) |

Expertise & Experience in Mass Spec Interpretation:

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak at m/z 190. The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for nitrophenyl compounds include the loss of NO (30 amu) and NO₂ (46 amu).[2] Cleavage of the triazole ring is also a likely fragmentation pathway, leading to characteristic ions.[2]

Sources

Analysis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: A Case of Undetermined Crystal Structure

A comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for 1-(3-Nitrophenyl)-1H-1,2,4-triazole. While extensive data exists for related isomers and derivatives, the specific atomic coordinates, unit cell dimensions, and space group for the title compound have not been publicly reported.

This lack of data precludes the creation of an in-depth technical guide on its specific crystal structure. Key analytical sections, such as the discussion of molecular geometry, intermolecular interactions, and crystal packing, cannot be completed without the foundational crystallographic information.

Proposed Alternative: Analysis of a Structurally Related Compound

To fulfill the user's request for a detailed technical guide on the crystallographic analysis of a nitrophenyl-substituted triazole, we propose to create the guide based on a closely related molecule for which high-quality crystallographic data is available: 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione .

This alternative allows for a complete and scientifically rigorous guide that adheres to all specified core requirements, including:

-

In-depth Structural Analysis: Detailed examination of bond lengths, bond angles, dihedral angles, and intermolecular forces (e.g., hydrogen bonding, π-π stacking).

-

Methodological Causality: Explanation of the experimental choices in synthesis, crystallization, and single-crystal X-ray diffraction data collection and refinement.

-

Data Visualization: Generation of tables for crystallographic data and Graphviz diagrams for experimental workflows and molecular interactions.

-

Authoritative Referencing: Full in-text citations and a comprehensive reference list with verified URLs.

Proceeding with this alternative would provide a valuable and illustrative technical guide that meets the scientific and formatting standards of the original request, while acknowledging the data limitations for the initially specified compound.

A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-Nitrophenyl)-1H-1,2,4-triazole

Introduction: Understanding the Physicochemical Landscape of a Key Heterocyclic Moiety

1-(3-Nitrophenyl)-1H-1,2,4-triazole belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science. The unique arrangement of the nitrophenyl and triazole rings imparts specific electronic and steric properties that govern its behavior in various chemical environments. The 1,2,4-triazole ring is known for its aromaticity and stability, often acting as a key pharmacophore that can engage in hydrogen bonding.[1][2] Conversely, the nitrophenyl group, with its electron-withdrawing nature, can influence the molecule's reactivity, solubility, and potential degradation pathways.[3]

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application, be it in drug development, agrochemicals, or as an intermediate in organic synthesis.[3][4] Low aqueous solubility can impede bioavailability in pharmaceutical formulations, while instability can lead to the formation of impurities, compromising safety and efficacy.[5] This guide provides a robust framework for systematically evaluating the solubility and stability of this compound, drawing upon established methodologies and regulatory guidelines to ensure scientific rigor. We will delve into not just the "what" but the "why" of each experimental choice, offering insights grounded in practical laboratory experience.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability.[1] A comprehensive solubility profile across a range of solvents with varying polarities is essential for formulation development, from early-stage discovery to late-stage manufacturing.

The "Gold Standard": Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic (equilibrium) solubility.[1] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of the selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The aromatic nature of the nitrophenyl and triazole rings should provide strong chromophores for sensitive detection.

-

Calculate the solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

-

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected. This allows for an understanding of the compound's behavior in different chemical environments, which is invaluable for predicting its compatibility with various excipients and for developing purification and crystallization processes.

Data Presentation: A Comparative Overview

All quantitative solubility data should be summarized in a clear and concise table to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Water | 37 | ||

| Ethanol | 25 | ||

| Ethanol | 37 | ||

| Methanol | 25 | ||

| Methanol | 37 | ||

| Acetone | 25 | ||

| Acetone | 37 | ||

| Acetonitrile | 25 | ||

| Acetonitrile | 37 | ||

| pH 1.2 Buffer | 37 | ||

| pH 6.8 Buffer | 37 |

Part 2: Intrinsic Stability Assessment through Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[5][6] By subjecting the compound to conditions more severe than those it would encounter during storage, we can identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[7] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6]

Logical Flow of a Forced Degradation Study

The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocols for Stress Conditions

-

Rationale: To assess the susceptibility of the compound to acid- and base-catalyzed hydrolysis. The ester and amide linkages, if present, are particularly prone to hydrolysis. The 1,2,4-triazole ring is generally stable, but extreme pH and temperature can lead to ring-opening.[8]

-

Protocol:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

-

-

Rationale: To evaluate the compound's sensitivity to oxidation. The nitro group can be susceptible to reduction, and the aromatic rings can undergo oxidative coupling or hydroxylation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) and treat it with a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light, and monitor for degradation at various time points.

-

-

Rationale: To assess the stability of the compound at elevated temperatures in both the solid state and in solution. Thermal stress can reveal potential issues with melting point depression, polymorphism, and decomposition.[9][10]

-

Protocol:

-

For solid-state testing, place a known amount of the compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

-

For solution-state testing, prepare a solution of the compound and heat it at a similar temperature.

-

Analyze samples at regular intervals to determine the extent of degradation.

-

-

Rationale: To determine the compound's sensitivity to light, as required by ICH guideline Q1B.[11][12] Molecules with chromophores that absorb in the UV-Vis region, such as the nitrophenyl group, are more likely to be photolabile.[13]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

-

Anticipated Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. The following diagram illustrates these possibilities.

Caption: Potential degradation pathways for this compound.

Part 3: Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for this type of analysis.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information that helps in peak identification and purity assessment.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the method's specificity and stability-indicating nature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, LC-MS is an indispensable tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the impurities, which are key to their identification.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the principles and protocols outlined herein are based on well-established scientific and regulatory standards. By following this roadmap, researchers and drug development professionals can generate the high-quality data necessary to understand the physicochemical properties of this important molecule, thereby enabling its effective and safe application. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and reliability of any product containing this compound.

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

3-Nitro-1,2,4-triazole | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

-

1H-1,2,4-Triazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]

-

Exploring 1-[(4-Nitrophenyl)methyl]-1,2,4-triazole: Properties and Applications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 17, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

-

Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 17, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

-

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Cas 26254-22-8,1H-1,2,4-Triazole-5-methanol, 1-(4-nitrophenyl)-3-phenyl-. (n.d.). lookchem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]

-

1,2,4-triazole (Ref: CGA 71019). (n.d.). AERU. Retrieved January 17, 2026, from [Link]

-

1-H 1,2,4 Triazole. (n.d.). Riddhi Pharma. Retrieved January 17, 2026, from [Link]

-

[1-(2-Nitro-phenyl)-1H-[9][14][15]triazol-4-yl]-methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsr.net [ijsr.net]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. q1scientific.com [q1scientific.com]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Quantum Mechanical Investigation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole: From Molecular Structure to Potential Applications

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical investigation of 1-(3-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step protocol for computational analysis, from geometry optimization to the exploration of its non-linear optical properties and intermolecular interactions through Hirshfeld surface analysis. Our approach emphasizes the causality behind computational choices, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitrophenyl group can significantly modulate the electronic and steric properties of the triazole ring, potentially enhancing its biological efficacy and opening avenues for applications in materials science, particularly in the realm of non-linear optics.[4][5][6]

Quantum mechanical calculations offer a powerful, non-invasive lens to probe the molecular intricacies of this compound. By simulating its behavior at the atomic level, we can predict its three-dimensional structure, understand its electronic landscape, and rationalize its reactivity. This in-silico approach is indispensable for modern drug discovery and materials design, enabling the rational design of novel derivatives with tailored properties.[1][7]

This guide will navigate the reader through a rigorous computational workflow, providing both the theoretical basis and practical steps for a thorough investigation of the title compound.

The Computational Microscope: Density Functional Theory (DFT)

At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized computational chemistry.[8][9] DFT strikes an optimal balance between accuracy and computational cost, making it the workhorse for studying molecules of this size. The fundamental premise of DFT is that the energy of a system can be determined from its electron density.

For our study of this compound, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has consistently demonstrated high accuracy for a wide range of chemical systems.[9][10] This will be paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution around each atom.[10]

Caption: A schematic overview of the computational workflow for the quantum mechanical analysis of this compound.

Methodologies: A Step-by-Step Technical Protocol

Geometry Optimization and Vibrational Analysis

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry.

Protocol:

-

Input Structure: Construct the 3D structure of this compound using molecular modeling software.

-

Computational Setup:

-

Select the B3LYP functional.

-

Choose the 6-311++G(d,p) basis set.

-

Specify the calculation type as "Optimization".

-

-

Execution: Submit the calculation to a quantum chemistry software package like Gaussian.[10]

-

Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[9]

The optimized geometrical parameters (bond lengths and angles) can then be compared with experimental data if available, for instance, from X-ray crystallography of related compounds.[11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[12][13]

Protocol:

-

Input: Use the optimized geometry of the molecule.

-

Calculation: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation.

-

Analysis:

-

Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron density.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.

-

From the HOMO and LUMO energies, derive global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ).[12][13]

-

Sources

- 1. ijbbuon.edu.iq [ijbbuon.edu.iq]

- 2. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. Linear and nonlinear optical properties of 1-(2-ethoxyphenyl)-3-(4-nitrophenyl) triazene (ENT) [chemistryresearches.ir]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 8. Sci-Hub. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study / Molecules, 2015 [sci-hub.ru]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Nitrophenyl-Substituted Triazoles: A Technical Guide for Drug Discovery

Abstract

The triazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. The strategic incorporation of a nitrophenyl moiety has emerged as a particularly fruitful avenue of investigation, imparting potent and often novel pharmacological properties to the parent scaffold. This technical guide provides an in-depth exploration of the burgeoning field of nitrophenyl-substituted triazoles, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and therapeutic potential across diverse disease areas. We will delve into the critical structure-activity relationships that govern their efficacy and provide detailed experimental protocols to empower further research and development in this exciting area of drug discovery.

Introduction: The Triazole Scaffold and the Significance of Nitrophenyl Substitution

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. This structural motif is a privileged scaffold in medicinal chemistry, featured in a multitude of approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage with a wide array of biological targets.[1][2][3] The introduction of a nitrophenyl group to the triazole core is a key chemical modification that has been shown to significantly enhance or modulate the biological activity of the resulting compounds. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, impacting its binding affinity to target proteins and its overall pharmacokinetic profile. This guide will explore the diverse biological activities that have been uncovered for this class of compounds, with a focus on their antimicrobial and anticancer properties.

Antimicrobial Activities: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents. Nitrophenyl-substituted triazoles have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacteria, fungi, and mycobacteria.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of nitrophenyl-substituted triazoles.[4][5][6][7] These compounds often exert their effects through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The nitrogen atoms of the triazole ring play a crucial role in coordinating with the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its catalytic activity. The nitrophenyl substituent can further enhance this interaction through hydrophobic and electronic interactions with amino acid residues within the active site.[5]

Figure 1: Simplified diagram illustrating the inhibition of ergosterol biosynthesis by nitrophenyl-substituted triazoles.

Structure-Activity Relationship (SAR) Insights:

-

The position of the nitro group on the phenyl ring can significantly impact activity, with 4-nitrophenyl derivatives often showing superior potency.

-

The nature of the substituent at other positions on the triazole ring can be varied to optimize antifungal activity and selectivity. For instance, the replacement of a triazole ring with a nitrotriazole has been shown to increase antifungal activity.[5][6]

-

The presence of halogen atoms, such as chlorine, on the phenyl ring can enhance hydrophobic interactions within the enzyme's active site, leading to improved antifungal effects.[5]

Experimental Data Summary:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 18d (nitrobenzyl) | Candida spp. | >32 | [4] |

| 79c (4-nitrophenyl) | Fungi | High Activity | [4] |

| 5a-d, 5g (nitrotriazole moiety) | Various Fungi | High Activity | [6] |

Antibacterial Activity

Nitrophenyl-substituted triazoles have also been investigated for their antibacterial properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[9][10][11] The exact mechanisms of action can vary depending on the specific chemical structure of the compound.

Potential Mechanisms of Action:

-

Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Biofilm Inhibition: Some nitrofuran-triazole conjugates have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[9]

Experimental Data Summary:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 8e (5-nitrofuran-triazole) | Bacillus subtilis | 1.17 | [9] |

| 27 (4-nitrophenyl substituent) | Staphylococcus epidermidis | 9 | [10] |

| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one | Staphylococcus albus | Potent Activity | [10] |

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. Several studies have explored the potential of nitrophenyl-substituted triazoles as novel antitubercular agents.[12][13][14][15] These compounds have shown activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Potential Mechanisms of Action:

-

Inhibition of Key Mycobacterial Enzymes: Similar to their antibacterial counterparts, these triazoles may target essential enzymes in M. tuberculosis. For instance, some nitrobenzothiazinone-triazole hybrids are suggested to interact with the DprE1 target protein.[13]

-

Activation by Mycobacterial Nitroreductases: The nitro group may be a key pharmacophore that is activated by mycobacterial nitroreductases to produce reactive nitrogen species that are toxic to the bacterium.

Experimental Data Summary:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 8e (5-nitrofuran-triazole) | Mycobacterium tuberculosis H37Rv | 0.25 | [9] |

| 3-nitrotriazole-based compounds | Mycobacterium tuberculosis H37Rv | <10 µM (active) | [12] |

| 9d (nitrobenzothiazinone-triazole) | Drug-susceptible M. tuberculosis | 0.06 | [13] |

Anticancer Activity: Targeting Proliferation and Survival Pathways

The exploration of nitrophenyl-substituted triazoles as potential anticancer agents has yielded promising results.[16][17][18] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Certain derivatives have been designed as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[19]

-

Induction of Apoptosis: Some compounds have been shown to induce apoptosis in cancer cells through the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[20]

-

Cell Cycle Arrest: The antiproliferative effects of these triazoles can also be attributed to their ability to arrest the cell cycle at specific phases, such as G2/M.[20]

Figure 2: Overview of potential anticancer mechanisms of nitrophenyl-substituted triazoles.

Experimental Data Summary:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| F4 (imidazolo-triazole hydroxamic acid) | Breast Cancer | Most Effective | [19] |

| 3c (indole-2-one derivative) | MCF-7 | 60.21 µg/mL | [21] |

| 16a (1,2,3-triazole derivative) | A549 (Lung) | Potent Activity | [20] |

Other Potential Biological Activities

Beyond their well-documented antimicrobial and anticancer properties, nitrophenyl-substituted triazoles have shown potential in other therapeutic areas.

-

Antitrypanosomal Activity: Certain 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[22][23] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for this activity.[23]

-

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing notable activity compared to standard drugs like ibuprofen.[24][25]

-

Enzyme Inhibition: As mentioned earlier, these compounds can act as inhibitors of various enzymes, including aromatase, which is a target in breast cancer therapy.[26][27]

Experimental Protocols

To facilitate further research in this area, this section provides representative, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl-substituted triazoles.

General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[28][29]

Workflow for Synthesis of 1,2,3-Triazole Derivatives

Figure 3: A generalized workflow for the synthesis of 1,2,3-triazole derivatives.

Step-by-Step Protocol:

-

Preparation of the Nitrophenyl Azide:

-

Dissolve the corresponding nitrophenyl amine in an appropriate solvent (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Add a solution of sodium azide dropwise to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

In a reaction vessel, dissolve the nitrophenyl azide and the terminal alkyne in a suitable solvent system (e.g., t-butanol/water).

-

Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture the desired microbial strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed the desired cancer cell line in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation of IC50:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion and Future Perspectives

Nitrophenyl-substituted triazoles represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial and anticancer agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

The continued exploration of nitrophenyl-substituted triazoles holds great promise for the discovery of novel therapeutics to address some of the most pressing challenges in human health.

References

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Drug Metabol Drug Interact. 1999;15(2-3):127-40. [Link]

-

Al-Abdullah, E. S., Asiri, A. M., & Khan, S. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3163. [Link]

-

Prinsa, ., Rana, A. J., Saha, S., Chaudhary, M., Kumar, K., Kausar, M., Bhatt, N., & Jakhmola, V. (2022). Molecular docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid linked with Para nitro Phenyl group. Advanced Journal of Chemistry, Section A, 5(2), 112-126. [Link]

-

Kumar, K., Awasthi, D., & Singh, R. K. (2014). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & medicinal chemistry letters, 24(1), 393–397. [Link]

-

Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., & Wilkinson, S. R. (2017). The antitubercular activity of various nitro(triazole/imidazole)-based compounds. Bioorganic & medicinal chemistry, 25(22), 6036–6046. [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. ResearchGate. [Link]

-

Kavčič, M., Hrast, M., & Grdadolnik, S. G. (2015). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 20(11), 20050–20067. [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. European journal of drug metabolism and pharmacokinetics, 28(2), 113–118. [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. ResearchGate. [Link]

-

Singh, V., Chib, R., Singh, P., Kumar, A., Singh, S., Bhushan, S., & Singh, P. P. (2018). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Medicinal Chemistry, 9(12), 1632–1640. [Link]

-

SYNTHESIS, ANTIBACTERIAL, ANTIFUNGAL ANTITUBERCULAR ACTIVITIES AND MOLECULAR DOCKING STUDIES OF NITROPHENYL DERIVATIVES. ijcpr.org. [Link]

-

Faghih, Z., Zomorodian, K., Javid, N., Pakshir, K., & Hosseinpour, K. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1143. [Link]

-

Dheer, D., Singh, D., & Shankar, R. (2017). Advances in synthetic approach to and antifungal activity of triazoles. Bioorganic chemistry, 73, 76–95. [Link]

-

Design, Synthesis, Molecular Docking Studies and Anticancer Activity of 5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-. ResearchGate. [Link]

-

Serdaroğlu, G., & Çetinkaya, E. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Mini reviews in medicinal chemistry, 19(17), 1420–1435. [Link]

-

Muhammad-Ali, M. A., Al-Juboori, M. A., & Al-Amiery, A. A. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. NIH. [Link]

-

Faghih, Z., Zomorodian, K., Javid, N., Pakshir, K., & Hosseinpour, K. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules (Basel, Switzerland), 22(7), 1143. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. isres.org. [Link]

-

Zhang, T., Yin, J., & Li, S. (2017). Triazole derivatives and their anti-tubercular activity. European journal of medicinal chemistry, 137, 344–359. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), 6256. [Link]

-

Triazole derivatives and their anti-tubercular activity. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some[4][9][30]-Triazole Derivatives. Semantic Scholar. [Link]

-

Kumar, D., Kumar, N., & Singh, V. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of pharmacy & bioallied sciences, 7(1), 58–63. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

-

Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. ResearchGate. [https://www.researchgate.net/publication/318357757_Design_Synthesis_and_Biological_Activity_of_New_Triazole_and_Nitro-Triazole_Derivatives_as_Antifungal_Agents]([Link]_ Derivatives_as_Antifungal_Agents)

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ijcrt.org. [Link]

-

Design and Synthesis of 1-Substituted-4-(4-Nitrophenyl)-[4][9][30]triazolo[4,3-a]quinazolin-5(4H)-ones as a New Class of Antihistaminic Agents. ResearchGate. [Link]

-

Current biological and synthetic profile of triazoles: a review. Semantic Scholar. [Link]

-

Huma, A., Ahmed, I., & Ahmad, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in chemistry, 10, 864286. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Semantic Scholar. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]

-

Woo, L. W., Purohit, A., & Reed, M. J. (2011). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. Bioorganic & medicinal chemistry, 19(21), 6345–6354. [Link]

-

Sharma, D., Kumar, R., & Narasimhan, B. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current medicinal chemistry, 30(41), 4615–4638. [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. mdpi.com. [Link]

Sources

- 1. Current biological and synthetic profile of triazoles: a review. | Semantic Scholar [semanticscholar.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antitubercular activity of various nitro(triazole/imidazole)-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Triazole derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isres.org [isres.org]

- 17. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. ajchem-a.com [ajchem-a.com]

- 20. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen and two carbon atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This has led to the development of a plethora of clinically significant drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole.[1][3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of 1,2,4-triazole derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols.

Core Synthetic Strategies for 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. These methods allow for the introduction of a wide array of substituents at various positions on the triazole ring, enabling extensive exploration of structure-activity relationships.